molecular formula C30H33F3N2O8S2 B8518708 KD-3010

KD-3010

Cat. No.: B8518708
M. Wt: 670.7 g/mol
InChI Key: SUTQDFLDQUPTKX-DYWLMRBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of KD-3010 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is available in various forms, including this compound tosylate . Industrial production methods typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

KD-3010 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

KD-3010 has a wide range of scientific research applications, including:

Mechanism of Action

KD-3010 exerts its effects by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid catabolism and energy utilization in peripheral tissues. By activating PPARδ, this compound reduces central adiposity, improves atherogenic lipid profiles, and enhances glucose utilization and insulin sensitivity . The molecular targets and pathways involved include the regulation of genes associated with lipid metabolism and energy homeostasis .

Comparison with Similar Compounds

KD-3010 is unique in its high selectivity for PPARδ over other peroxisome proliferator-activated receptor isoforms such as PPARγ and PPARα. This selectivity makes it a valuable tool for studying the specific effects of PPARδ activation without the confounding effects of activating other isoforms . Similar compounds include:

This compound’s unique selectivity and efficacy profile make it a promising candidate for further research and development in the field of metabolic diseases.

Properties

Molecular Formula

C30H33F3N2O8S2

Molecular Weight

670.7 g/mol

IUPAC Name

(2S)-4-[(2S,6R)-2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid

InChI

InChI=1S/C23H25F3N2O5S.C7H8O3S/c1-14-12-27(18-6-8-19(9-7-18)33-23(24,25)26)13-15(2)28(14)34(31,32)21-5-3-4-16-10-17(22(29)30)11-20(16)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-9,14-15,17H,10-13H2,1-2H3,(H,29,30);2-5H,1H3,(H,8,9,10)/t14-,15+,17-;/m0./s1

InChI Key

SUTQDFLDQUPTKX-DYWLMRBWSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1S(=O)(=O)C2=CC=CC3=C2C[C@H](C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC1CN(CC(N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.